![molecular formula C22H18Cl2N2O5S B067528 Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate CAS No. 188201-16-3](/img/structure/B67528.png)
Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of carbamoylsulfonamide derivatives, such as "Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate," involves extensive intra- and intermolecular hydrogen bonds, crucial for stabilizing their structure. These compounds are synthesized from 3-(bromomethyl)-1,2-benzisoxazole by reaction with sodium bisulfite, followed by chlorination and amination, indicating a multi-step process that includes formation of sulfonamide groups hydrogen bonded via N and O atoms to form chains of molecules (Siddiqui et al., 2008).
Molecular Structure Analysis
The molecular structure of carbamoylsulfonamide derivatives is characterized by the presence of sulfonamide and carbamoyl groups that engage in hydrogen bonding, contributing to the formation of polymeric chains. This intricate network of hydrogen bonds plays a vital role in the stability and functionality of these compounds (Siddiqui et al., 2008).
Chemical Reactions and Properties
Carbamoylsulfonamide derivatives participate in various chemical reactions, including nucleophilic addition under basic conditions leading to dihydro derivatives or in acidic media leading to rearomatized products. The reactivity towards sulfur- and oxygen-containing nucleophiles indicates a flexible chemical behavior, which is essential for the development of potential medicinal applications (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization patterns, are influenced by their molecular structure. For example, the presence of extensive hydrogen bonding can lead to specific crystalline formations, which are essential for understanding the compound's behavior under various conditions. The characterization of such properties requires detailed analytical techniques, including X-ray crystallography (Kavitha et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity parameters and the ability to form specific products through reactions with nucleophiles, are pivotal in determining the potential applications of carbamoylsulfonamide derivatives. Studies have shown that modifications to the molecular structure, such as the introduction of halogen atoms or sulfamoyl groups, significantly affect these properties, influencing their activity and applicability in various fields (Uno et al., 1979).
特性
IUPAC Name |
(2-amino-2-oxoethyl) 3-[benzyl-(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O5S/c23-17-7-9-18(10-8-17)26(13-15-4-2-1-3-5-15)32(29,30)20-12-16(6-11-19(20)24)22(28)31-14-21(25)27/h1-12H,13-14H2,(H2,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIUTJBYUHKEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)C(=O)OCC(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


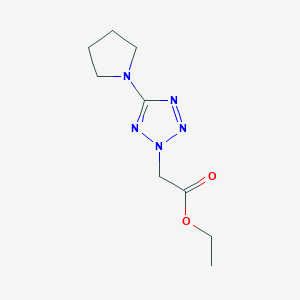
![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)
![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)

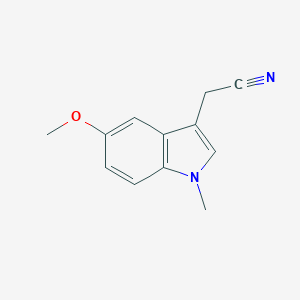
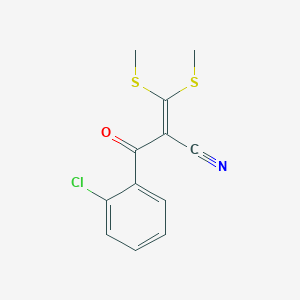
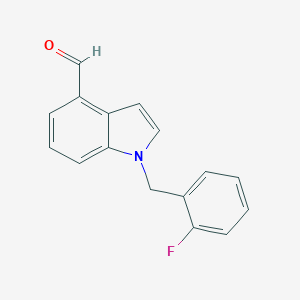
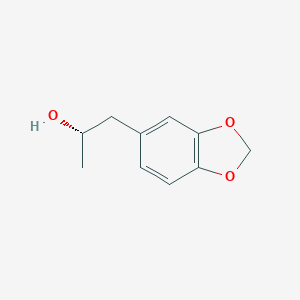

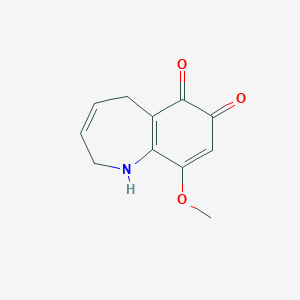
![Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B67471.png)

![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)